molecular formula C22H23NO4 B2835217 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide CAS No. 923174-35-0

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide

Cat. No.: B2835217
CAS No.: 923174-35-0
M. Wt: 365.429
InChI Key: YMXWQHMJVBHQOD-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide is an organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and anhydrous aluminum chloride as a catalyst.

    Attachment of the Dimethylpropanamide Group: The final step involves the amidation reaction of the intermediate product with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The chromenone core structure allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide can be compared with other chromenone derivatives to highlight its uniqueness:

    4-ethoxyphenylchromenone: Similar structure but lacks the dimethylpropanamide group, resulting in different chemical properties and biological activities.

    4-methoxyphenylchromenone:

    2,2-dimethylpropanamide derivatives: Compounds with different aromatic substituents, which can affect their overall properties and uses.

By comparing these compounds, the unique combination of functional groups in this compound can be appreciated, highlighting its potential for diverse applications in research and industry.

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-5-26-16-9-6-14(7-10-16)19-13-18(24)17-11-8-15(12-20(17)27-19)23-21(25)22(2,3)4/h6-13H,5H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXWQHMJVBHQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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